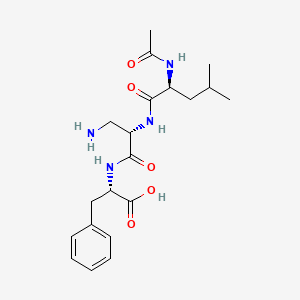![molecular formula C11H20Cl4Si2 B12517411 Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] CAS No. 653603-37-3](/img/structure/B12517411.png)
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is an organosilicon compound characterized by its unique structure, which includes two dichloro(2-methylbut-2-en-1-yl) groups connected by a methylene bridge. This compound is known for its reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] can be synthesized through the reaction of silicon tetrachloride with 2-methylbut-2-en-1-yl magnesium bromide, followed by the addition of methylene chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
In an industrial setting, the production of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves the use of large-scale reactors where silicon tetrachloride is reacted with the appropriate Grignard reagent. The reaction mixture is then distilled to purify the product, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include alcohols, amines, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various organosilicon compounds with different functional groups.
Oxidation: Silanols and siloxanes are the primary products.
Reduction: Reduced silanes with different substituents are formed.
科学的研究の応用
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
作用機序
The mechanism of action of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves its ability to form stable bonds with various nucleophiles. The silicon-chlorine bonds are highly reactive, allowing for the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. This reactivity is harnessed in various applications, from material science to biological modifications.
類似化合物との比較
Similar Compounds
- Dichlorodimethylsilane
- Dichlorodiphenylsilane
- Tetrachlorosilane
Uniqueness
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is unique due to its methylene bridge, which provides additional flexibility and reactivity compared to other dichlorosilanes. This structural feature allows for more diverse chemical modifications and applications.
特性
CAS番号 |
653603-37-3 |
|---|---|
分子式 |
C11H20Cl4Si2 |
分子量 |
350.3 g/mol |
IUPAC名 |
dichloro-[[dichloro(2-methylbut-2-enyl)silyl]methyl]-(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C11H20Cl4Si2/c1-5-10(3)7-16(12,13)9-17(14,15)8-11(4)6-2/h5-6H,7-9H2,1-4H3 |
InChIキー |
VWLHBXMVECOBNW-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C[Si](C[Si](CC(=CC)C)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


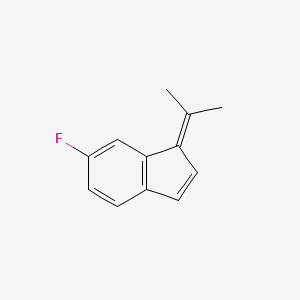
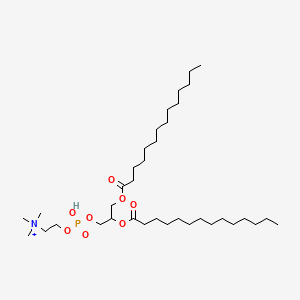
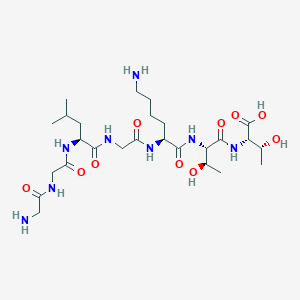
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)
![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
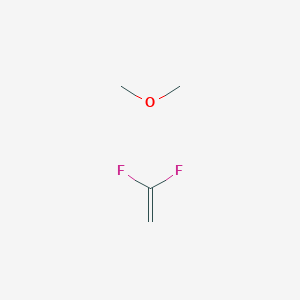
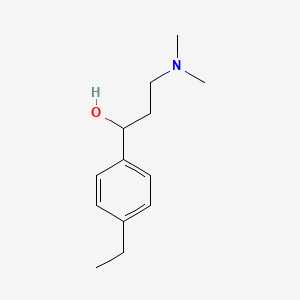
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
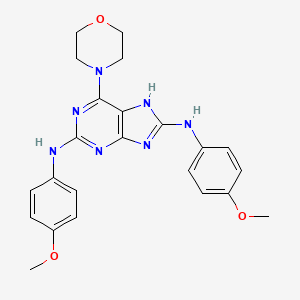
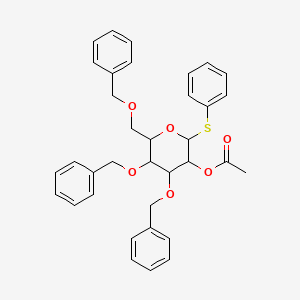
![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)
